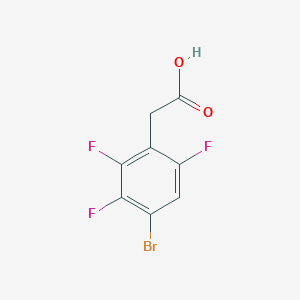

4-Bromo-2,3,6-trifluorophenylacetic acid

描述

Structural Significance and Aromatic Substitution Patterns in Halogenated Phenylacetic Acids

The structure of 4-Bromo-2,3,6-trifluorophenylacetic acid is characterized by a benzene (B151609) ring substituted with a bromine atom, three fluorine atoms, and an acetic acid group. The specific placement of these substituents—a bromine at position 4 and fluorine atoms at positions 2, 3, and 6, relative to the acetic acid group at position 1—is crucial to its chemical identity. The principles of electrophilic aromatic substitution govern the synthesis of such polysubstituted benzene derivatives. masterorganicchemistry.com

The reactivity of a substituted benzene ring is influenced by the electronic effects of the substituents already present. msu.edu These effects are broadly categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons. libretexts.org Halogens, such as fluorine and bromine, are generally considered deactivating groups due to their strong inductive electron-withdrawing nature, which makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org However, they are also ortho-, para-directing because of their ability to donate electron density through resonance, which stabilizes the intermediate carbocation formed during substitution at these positions. libretexts.org

In the theoretical synthesis of a molecule like this compound, the sequence of substitution reactions would be critical to achieving the desired isomer. The interplay of the directing effects of the halogens and the acetic acid group would determine the regioselectivity of each subsequent substitution step. The presence of multiple halogen atoms, particularly the highly electronegative fluorine, significantly impacts the electron density distribution within the aromatic ring, influencing its reactivity and the properties of the entire molecule. pressbooks.pub

Strategic Importance of Fluorinated Arylacetates in Contemporary Chemical Synthesis

The incorporation of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. nih.govresearchgate.netnumberanalytics.com Fluorinated compounds often exhibit enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. nih.govresearchgate.net This is attributed to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov Consequently, a significant percentage of pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.netresearchgate.net

Fluorinated arylacetates, as a class, are therefore of considerable strategic importance as building blocks for the synthesis of more complex molecules with desirable properties. For instance, related compounds like fluorinated phenylacetic acids are precursors in the synthesis of various pharmaceuticals. nih.gov The presence of multiple fluorine atoms, as in the case of this compound, can further enhance these effects. The bromine atom in the structure also provides a reactive handle for further functionalization through reactions such as cross-coupling, allowing for the construction of more elaborate molecular architectures.

In the realm of materials science, fluorinated compounds are integral to the development of high-performance polymers, liquid crystals, and other advanced materials. man.ac.uknih.govresearchgate.net These materials often exhibit exceptional thermal stability and chemical resistance. numberanalytics.com Therefore, polysubstituted fluorinated arylacetates could serve as valuable monomers or intermediates for the creation of novel materials with tailored properties. rsc.org

Overview of Research Trajectories for Related Halogenated Phenylacetic Acid Systems

Research on halogenated phenylacetic acids is multifaceted, encompassing synthetic methodology development, investigation of biological activity, and applications in materials science. The synthesis of substituted phenylacetic acid derivatives is an active area of investigation, with various methods being explored to achieve efficient and selective preparation of desired isomers. Palladium-catalyzed carbonylation of benzyl (B1604629) halides is one such method that has been successfully employed for the synthesis of compounds like 2,4-dichlorophenylacetic acid. researchgate.netresearchgate.net Another powerful technique is the Suzuki coupling reaction, which allows for the formation of carbon-carbon bonds and the synthesis of complex aryl-substituted acetic acids. inventivapharma.com

The biological activities of halogenated aromatic compounds are of significant interest due to their widespread presence as environmental pollutants and their potential as pharmaceuticals. nih.govresearchgate.netnih.gov Studies on the metabolism and disposition of these compounds are crucial for understanding their toxicological profiles and for designing safer chemicals. nih.gov The introduction of halogen atoms can significantly influence how these molecules interact with biological systems. nih.gov

Furthermore, the unique electronic properties conferred by halogen substitution make these compounds interesting candidates for the development of new functional materials. The ability of fluorine atoms to lower the HOMO and LUMO energy levels of conjugated systems can be exploited in the design of organic semiconductors for applications in electronics and optoelectronics. rsc.org Research in this area focuses on synthesizing novel halogenated aromatic compounds and characterizing their physical and electronic properties.

Data on Related Phenylacetic Acid Derivatives

Below are interactive data tables summarizing the properties of some related halogenated phenylacetic acid derivatives, as direct data for this compound is not available.

Table 1: Properties of Phenylacetic Acid and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 |

| 4-Bromophenylacetic acid | 1878-68-8 | C₈H₇BrO₂ | 215.04 |

| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | C₈H₅F₃O₂ | 190.12 |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.12 |

Table 2: Structural Information of Phenylacetic Acid and its Derivatives

| Compound Name | Structure | Key Functional Groups |

| Phenylacetic acid | C₆H₅CH₂COOH | Phenyl, Carboxylic acid |

| 4-Bromophenylacetic acid | BrC₆H₄CH₂COOH | Bromo, Phenyl, Carboxylic acid |

| 2,4,5-Trifluorophenylacetic acid | F₃C₆H₂CH₂COOH | Trifluoro, Phenyl, Carboxylic acid |

| Benzoic acid | C₆H₅COOH | Phenyl, Carboxylic acid |

属性

IUPAC Name |

2-(4-bromo-2,3,6-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGHAKCYVDCEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270087 | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-59-3 | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2,3,6 Trifluorophenylacetic Acid

Strategic Approaches to Aryl Halide Functionalization

The construction of the core 4-bromo-2,3,6-trifluorophenyl structure is a critical phase in the synthesis. This can be approached by either introducing the bromine atom onto a pre-existing trifluorinated ring or by building the acetic acid side chain onto a suitable bromo-trifluorobenzene precursor.

Direct Bromination and Regioselectivity Considerations

Direct electrophilic aromatic bromination of a 2,3,6-trifluorophenylacetic acid precursor is one potential route. The regiochemical outcome of this reaction is governed by the combined directing effects of the substituents on the aromatic ring. Fluorine atoms are generally ortho-, para-directing, while the carboxymethyl group (-CH₂COOH) is a deactivating meta-director.

In a poly-substituted ring, predicting the outcome can be complex. Theoretical analyses and experimental data for similar compounds show that the position of bromination is highly dependent on the interplay between the activating/deactivating and directing nature of all substituents. nih.govresearchgate.net For the 2,3,6-trifluoro substitution pattern, the C4 and C5 positions are available for substitution. The C4-position is para to the C1-carbon bearing the sidechain, ortho to the C3-fluorine, and meta to the C2 and C6 fluorines. The C5-position is meta to the sidechain and ortho/para to the fluorines. The precise regioselectivity would depend on the specific brominating agent and reaction conditions used, with reagents like N-bromosuccinimide (NBS) often offering high regioselectivity. nih.gov

Table 1: Factors Influencing Regioselectivity in Aromatic Bromination| Factor | Description | Potential Impact on Synthesis |

|---|---|---|

| Electronic Effects | The electron-donating or -withdrawing nature of existing substituents (F, -CH₂COOH) directs the incoming electrophile (Br⁺). Fluorine atoms direct ortho/para, while the acetic acid group directs meta. nih.gov | Determines the primary position of bromination. A complex interplay of these effects dictates the final isomeric product distribution. |

| Steric Hindrance | The physical bulk of substituents can block access to adjacent positions, favoring substitution at less crowded sites. | May prevent bromination at positions ortho to bulky groups, favoring the more accessible C4 or C5 positions. |

| Brominating Agent | Different reagents (e.g., Br₂, NBS, DBDMH) have varying reactivity and selectivity. | Choice of reagent can fine-tune the reaction's regioselectivity and yield. NBS over silica (B1680970) gel is noted for high selectivity. nih.gov |

| Catalyst/Solvent | Lewis acids (e.g., FeBr₃) or specific solvents can activate the brominating agent and influence the reaction pathway. | Can enhance reaction rates and may alter the isomeric ratio of the products. |

Precursor Halogenation and Substituent Effects

An alternative and often more controlled strategy involves starting with a commercially available, simpler halogenated aromatic compound, such as 1,2,4-trifluorobenzene (B1293510), and functionalizing it sequentially. A common precursor for related syntheses is 1-bromo-2,4,5-trifluorobenzene (B152817). This intermediate can be synthesized by the direct bromination of 1,2,4-trifluorobenzene. google.com

The synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene has been reported using liquid bromine with an iron powder catalyst. google.com The existing fluorine atoms significantly influence the reactivity and regioselectivity of this initial bromination step. Once the bromo-trifluorobenzene precursor is obtained, the focus shifts to introducing the acetic acid side chain, a process which is itself influenced by the strong electron-withdrawing effects of the fluorine atoms.

Carboxylic Acid Moiety Introduction and Modification Techniques

Once a suitable bromo-trifluorobenzene precursor is synthesized, the acetic acid side chain must be introduced. Several classic and modern organic chemistry techniques are available for this transformation.

Carbonylation Reactions

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids or their derivatives. This reaction typically involves treating the aryl bromide with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction can be performed in an alcohol solvent to yield an ester, which is then easily hydrolyzed to the final carboxylic acid. For example, the carbonylation of p-bromotoluene to ethyl p-bromoacetate has been achieved with a Pd(Xantphos)Cl₂ catalyst, which is subsequently hydrolyzed to the acid. chemicalbook.com This general approach is applicable to complex aryl bromides, though conditions must be optimized to account for the electronic effects of the fluorine substituents.

Cyanation and Subsequent Hydrolysis

A well-established two-step method to introduce a carboxymethyl group is through cyanation followed by hydrolysis. This process lengthens the carbon chain by one atom. The aryl halide is first treated with a cyanide source, such as sodium or potassium cyanide, to displace the halide and form a benzyl (B1604629) cyanide intermediate (trifluorobenzyl cyanide). This nucleophilic substitution is often facilitated by a phase-transfer catalyst. google.com The resulting nitrile is then subjected to vigorous hydrolysis under acidic or basic conditions to yield the desired phenylacetic acid.

A patented process for the synthesis of the isomeric 2,4,5-trifluorophenylacetic acid utilizes this strategy, starting from 2,4,5-trifluorobenzyl chloride and reacting it with sodium cyanide in a solvent like acetonitrile (B52724) to form 2,4,5-trifluorobenzyl cyanide. google.com This intermediate is then hydrolyzed using hydrochloric acid and acetic acid to give the final product in high yield. google.com

Multi-Step Synthesis Design and Optimization

One plausible synthetic route could begin with the regioselective bromination of a suitable trifluorobenzene. For instance, creating the analogous 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene is a known process. google.com Following the creation of the correct bromo-trifluoro-benzene isomer, the acetic acid side chain can be installed.

A Grignard-based approach has also been described for the synthesis of the isomeric 2,4,5-trifluorophenylacetic acid. google.com This method involves forming a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene, reacting it with an allylating agent like allyl bromide, and then oxidatively cleaving the resulting olefin to the carboxylic acid. google.com This highlights the versatility of organometallic intermediates in constructing the final molecule.

Optimization of any multi-step synthesis involves a careful selection of reagents, catalysts, solvents, and reaction temperatures at each stage to ensure high conversion and simplify purification.

Table 2: Representative Multi-Step Synthesis Approach (Hypothetical for 2,3,6-Trifluoro Isomer based on Analogous Syntheses)| Step | Transformation | Starting Material | Key Reagents & Conditions | Intermediate/Product | Reference for Method |

|---|---|---|---|---|---|

| 1 | Halogenation | 1,2,5-Trifluorobenzene | Br₂, Fe catalyst | 4-Bromo-1,2,5-trifluorobenzene | Analogous to google.com |

| 2 | Chloromethylation | 4-Bromo-1,2,5-trifluorobenzene | Paraformaldehyde, HCl | 4-Bromo-2,3,6-trifluorobenzyl chloride | Analogous to google.com |

| 3 | Cyanation | 4-Bromo-2,3,6-trifluorobenzyl chloride | NaCN, Acetonitrile, Phase-transfer catalyst | 4-Bromo-2,3,6-trifluorobenzyl cyanide | google.com |

| 4 | Hydrolysis | 4-Bromo-2,3,6-trifluorobenzyl cyanide | Concentrated HCl, Acetic Acid, Reflux | 4-Bromo-2,3,6-trifluorophenylacetic acid | google.com |

This structured approach, combining strategic halogenation with robust methods for introducing the carboxylic acid moiety, provides a clear pathway for the synthesis of this compound.

Precursor Selection and Synthesis (e.g., from trifluorobenzene derivatives)

The logical and most common precursor for the synthesis of phenylacetic acid derivatives is the corresponding substituted bromobenzene. For the target molecule, a plausible starting material is 1,4-dibromo-2,3,6-trifluorobenzene . The synthesis of this precursor itself begins with a more fundamental building block, 1,2,4-trifluorobenzene .

The synthesis of brominated trifluorobenzenes can be achieved through electrophilic aromatic substitution (bromination). The fluorine atoms on the benzene (B151609) ring are ortho-, para-directing activators, but their inductive effect is deactivating. The synthesis of the related 1-bromo-2,4,5-trifluorobenzene is achieved by reacting 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder as a catalyst. google.com A similar approach can be envisioned for producing a dibromo-trifluorobenzene, although controlling the specific isomer (1,4-dibromo-2,3,6-trifluoro) would be critical and may require separation from other isomers formed during the reaction.

The reaction conditions for the synthesis of 1-bromo-2,4,5-trifluorobenzene are detailed in the following table, illustrating a typical laboratory-scale process.

| Reactant | Reagent | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | Liquid Bromine (Br₂) | Iron powder / CCl₄ | 45°C (addition), then 90-95°C (reaction) | ~6 hours | ~57% |

This table outlines the synthesis of a related precursor, 1-bromo-2,4,5-trifluorobenzene, as a model for preparing brominated trifluorobenzene derivatives. google.com

Carbon-Carbon Bond Formation Reactions (e.g., Grignard, cross-coupling)

With a suitable precursor like 1,4-dibromo-2,3,6-trifluorobenzene, the introduction of the acetic acid moiety is the next critical step. A highly effective and scalable method for analogous compounds involves a two-step sequence: Grignard reagent formation followed by allylation, and subsequent oxidative cleavage. google.com

Grignard Reagent Formation and Allylation: The first step is the formation of a Grignard reagent. In a molecule with two bromine atoms, the Grignard formation can often be performed selectively. The bromo-trifluorophenyl magnesium halide is formed by reacting the precursor with a magnesium compound, such as isopropylmagnesium chloride (iPrMgCl) or magnesium turnings, in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). google.com

This Grignard reagent is then reacted with an allylating agent, typically allyl bromide, to form an olefin intermediate. google.com This reaction is a powerful C-C bond-forming step. For the synthesis of the related 2,4,5-trifluorophenylacetic acid, this allylation proceeds with high efficiency. google.com

Oxidative Cleavage: The terminal double bond of the resulting allyl-substituted benzene ring is then cleaved through oxidation to yield the carboxylic acid group. This transformation is effectively carried out using a strong oxidizing system, such as a catalytic amount of ruthenium(III) chloride (RuCl₃) with a co-oxidant like sodium periodate (B1199274) (NaIO₄). google.com This two-step process of allylation followed by oxidation provides a robust pathway to the desired phenylacetic acid derivative. google.com

| Step | Substrate | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1. Grignard Formation & Allylation | 1-Bromo-2,4,5-trifluorobenzene | i) iPrMgCl ii) Allyl bromide | THF | -21°C to 20°C | 1-(2-propenyl)-2,4,5-trifluorobenzene |

| 2. Oxidative Cleavage | 1-(2-propenyl)-2,4,5-trifluorobenzene | RuCl₃ (cat.), NaIO₄ | Acetonitrile, Water | 11°C to 20°C | 2,4,5-Trifluorophenylacetic acid |

This table details the conditions used for the synthesis of the analogous 2,4,5-trifluorophenylacetic acid, which serves as a model for the synthesis of the 4-bromo-2,3,6-trifluoro derivative. google.com

Hydrolysis and Decarboxylation Pathways

In the context of modern synthetic routes for compounds like this compound, hydrolysis is typically a final workup or purification step rather than a primary reaction pathway. For instance, if the C-C bond formation step resulted in an ester or a nitrile, a subsequent hydrolysis step would be necessary. The hydrolysis of an ester (e.g., ethyl p-bromophenylacetate) to the corresponding carboxylic acid can be achieved with high yield (e.g., 93%) by heating with a base like sodium hydroxide, followed by acidification. chemicalbook.com Similarly, the hydrolysis of a nitrile intermediate is a standard method for preparing phenylacetic acids. dergipark.org.trresearchgate.net

Efficiency, Selectivity, and Green Chemistry Considerations in Synthetic Route Development

The development of synthetic routes for complex molecules like this compound increasingly incorporates principles of efficiency, selectivity, and green chemistry.

Green Chemistry Considerations: From a green chemistry perspective, modern synthetic routes offer several advantages over classical methods.

Atom Economy: The Grignard-based route is relatively atom-economical.

Avoidance of Hazardous Reagents: This pathway avoids the use of highly toxic reagents like sodium cyanide, which is used in older methods for synthesizing phenylacetic acids via nitrile hydrolysis. dergipark.org.tr

Use of Catalysis: The use of a catalytic amount of ruthenium chloride for the oxidation step is preferable to stoichiometric amounts of heavy metal oxidants. google.com

Process Streamlining: The two-step procedure is efficient and allows for rapid synthesis, reducing energy consumption and solvent usage compared to longer, multi-step syntheses. google.com

Alternative Reagents: Some syntheses of related compounds utilize carbon dioxide, a greenhouse gas, as a cheap and abundant C1 source for carboxylation of a Grignard reagent, which is a significant green advantage. google.com

By focusing on catalytic methods and designing shorter, more selective reaction pathways, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing. scispace.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,3,6 Trifluorophenylacetic Acid

Reactivity of the Aromatic Ring System

The aromatic ring of 4-Bromo-2,3,6-trifluorophenylacetic acid is characterized by a high degree of halogenation, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution with Fluoro and Bromo Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. libretexts.orglumenlearning.commsu.edu In the case of this compound, the benzene (B151609) ring is substituted with three fluorine atoms, one bromine atom, and an acetic acid group. Both fluorine and bromine are halogens, which are known to be deactivating groups yet ortho-, para-directors in EAS reactions. This is due to the competing inductive and resonance effects. The high electronegativity of halogens withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles. However, the lone pairs on the halogen atoms can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

In this compound, the cumulative deactivating effect of four halogen atoms renders the aromatic ring highly electron-deficient and therefore, significantly less reactive towards electrophiles compared to benzene. The single available position for substitution is at C5. The directing effects of the existing substituents on this position are as follows:

The bromo group at C4 is para to the C5 position.

The fluoro group at C6 is ortho to the C5 position.

The fluoro group at C3 is meta to the C5 position.

The fluoro group at C2 is para to the C5 position.

Given that halogens are ortho-, para-directors, the bromo group at C4 and the fluoro groups at C2 and C6 would all direct an incoming electrophile to the C5 position. The fluoro group at C3, being meta, would have a less pronounced directing effect on this position. The acetic acid group is also a deactivating group and a meta-director. Since it is attached to the ring at C1, it would direct an incoming electrophile to the C3 and C5 positions. Therefore, the directing effects of the halogens and the acetic acid group are aligned towards the C5 position, making it the most likely site for electrophilic attack, should the reaction occur. However, the severely deactivated nature of the ring means that harsh reaction conditions would be necessary to achieve any electrophilic substitution.

Nucleophilic Aromatic Substitution Considerations

In contrast to its low reactivity in EAS, the highly halogenated ring of this compound is expected to be susceptible to nucleophilic aromatic substitution (SNA). libretexts.orglibretexts.org The strong electron-withdrawing nature of the three fluorine atoms and one bromine atom makes the carbon atoms of the aromatic ring electrophilic and thus, prone to attack by nucleophiles. In SNA reactions of polyhalogenated aromatic compounds, a halogen atom is displaced by a nucleophile. libretexts.org

The generally accepted mechanism for SNA is the addition-elimination mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups. In this compound, all four halogen substituents can help stabilize the negative charge of the Meisenheimer complex.

In polyhalogenated benzenes, fluoride (B91410) is often a better leaving group than bromide in SNA reactions, a trend that is opposite to that observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step in many SNA reactions is the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic. youtube.com Therefore, it is plausible that one of the fluorine atoms in this compound could be displaced by a strong nucleophile. The position of the attack would depend on the specific nucleophile and reaction conditions, with the positions ortho and para to the electron-withdrawing groups being the most activated.

Transformations of the Carboxylic Acid Group

The carboxylic acid group (-COOH) of this compound is a versatile functional group that can undergo a variety of transformations. wikipedia.org

Esterification and Amidation Reactions

Esterification is a common reaction of carboxylic acids, typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. wikipedia.org For example, 4-bromophenylacetic acid can be converted to its methyl ester by refluxing with methanol (B129727) and sulfuric acid. wikipedia.org A similar reaction would be expected for this compound, although the steric hindrance from the ortho-fluorine atoms might necessitate more forcing reaction conditions or the use of alternative esterification methods.

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This reaction is of great importance in medicinal chemistry. sciepub.comucl.ac.uk Direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com Therefore, the carboxylic acid is usually activated first, for instance, by converting it into an acid chloride or by using coupling reagents. ucl.ac.uk Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.orgorgsyn.org It is expected that this compound can be converted to a wide range of amides using these standard methods.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

Reduction to Alcohols and Aldehydes

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of phenylacetic acid itself would yield 2-phenylethanol. It is anticipated that this compound would undergo a similar reduction to yield 2-(4-Bromo-2,3,6-trifluorophenyl)ethanol.

The reduction of carboxylic acids to aldehydes is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. However, this can be achieved indirectly by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent.

Other Functional Group Interconversions

The carboxylic acid group can be a starting point for various other functional group interconversions. For instance, it can be converted to an acyl halide by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl halide is a highly reactive intermediate that can be used to synthesize esters, amides, and other derivatives.

Furthermore, the bromine atom on the aromatic ring offers another site for chemical modification through reactions such as cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netcore.ac.uk

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a primary site for synthetic modification, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use as a building block in the synthesis of more complex molecules.

The aryl bromide functional group is a versatile precursor for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. libretexts.org

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is a widely used transformation. libretexts.org For a substrate like this compound, the reaction would involve coupling with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The electron-deficient nature of the trifluorinated phenyl ring can facilitate the initial oxidative addition step in the catalytic cycle. However, the presence of the acidic proton on the carboxylic acid group necessitates careful selection of the base to avoid undesired side reactions. Typically, inorganic bases such as potassium carbonate or cesium carbonate are employed. rsc.orgscispace.com

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the general reaction parameters can be inferred from similar transformations involving other bromoaryl compounds. scispace.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical conditions and is based on general procedures for similar compounds.

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Aryl-B(OH)₂, Vinyl-B(OH)₂ | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DME | Reaction Medium |

| Temperature | 80-110 °C | To drive the reaction |

The Heck reaction , another cornerstone of palladium catalysis, couples aryl halides with alkenes. This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the this compound ring system. The success of this reaction also depends on the choice of catalyst, base, and reaction conditions to accommodate the functional groups present in the molecule.

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org This transformation is typically achieved using alkyllithium reagents or by forming Grignard reagents with magnesium metal. wikipedia.orgwikipedia.org

For this compound, the formation of a Grignard reagent presents a significant challenge due to the presence of the acidic carboxylic acid proton. Grignard reagents are potent bases and would preferentially deprotonate the carboxylic acid rather than undergo halogen-metal exchange. youtube.com

To circumvent this issue, two primary strategies can be employed:

Protection of the Carboxylic Acid: The carboxylic acid can be converted into a non-acidic functional group, such as an ester, prior to the Grignard formation. Following the reaction of the Grignard reagent with an electrophile, the ester can be hydrolyzed back to the carboxylic acid.

Use of Excess Reagent: An excess of the organometallic reagent (e.g., two or more equivalents of an alkyllithium or a trialkylmagnesiate complex) can be used. researchgate.net The first equivalent acts as a base to deprotonate the carboxylic acid, while the subsequent equivalent performs the desired halogen-metal exchange. nih.gov This approach has been successfully applied to substrates bearing acidic protons, often at low temperatures to prevent side reactions. tcnj.edu

A related process involves the formation of an organolithium species via lithium-halogen exchange, which is typically a very fast reaction, followed by quenching with an electrophile. wikipedia.org

Table 2: Potential Pathway for Functionalization via Metal-Halogen Exchange This table outlines a hypothetical reaction sequence based on established chemical principles.

| Step | Reactant(s) | Product | Purpose |

| 1 (Protection) | This compound, SOCl₂, CH₃OH | Methyl 2-(4-bromo-2,3,6-trifluorophenyl)acetate | Protect the acidic proton |

| 2 (Exchange) | Protected Ester, i-PrMgCl·LiCl | Corresponding Aryl-Magnesium species | Form the organometallic intermediate |

| 3 (Reaction) | Aryl-Magnesium species, Electrophile (e.g., CO₂) | Functionalized ester | Introduce a new functional group |

| 4 (Deprotection) | Functionalized ester, LiOH, H₂O then H⁺ | Final functionalized acid | Regenerate the carboxylic acid |

This method allows for the creation of a nucleophilic carbon center on the aromatic ring, which can then be used to form bonds with a wide variety of electrophiles. google.com

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the available scientific literature. However, the reactivity of the molecule can be qualitatively understood by considering the electronic effects of its substituents.

The three fluorine atoms on the phenyl ring are strongly electron-withdrawing via the inductive effect. This effect decreases the electron density of the aromatic ring, making the carbon atom attached to the bromine more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions. This generally leads to faster reaction rates compared to non-fluorinated analogues.

Conversely, in metal-halogen exchange reactions, the increased electrophilicity of the aryl system can influence the stability of the resulting organometallic intermediate. The thermodynamic favorability of these reactions is governed by the relative stability of the organometallic species formed. For instance, in lithium-halogen exchange, the equilibrium favors the formation of the organolithium compound where the lithium is attached to the more electronegative organic group. wikipedia.org

The kinetics of these reactions are complex and are influenced by factors such as solvent, temperature, the nature of the ligands on the metal catalyst (in cross-coupling), and the presence of any additives. Rigorous kinetic studies would be required to quantify the precise impact of the trifluoro-substitution pattern and the phenylacetic acid side chain on the reaction rates and activation energies for specific transformations.

Applications As a Key Intermediate and Building Block in Organic Synthesis

Strategic Utility in the Synthesis of Functionalized Aromatic Compounds

The presence of a bromine atom on the aromatic ring is a key feature that allows for the introduction of various functional groups through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. This would enable the synthesis of a wide array of substituted trifluorophenylacetic acid derivatives. The fluorine atoms on the ring can influence the reactivity of the molecule and the properties of the resulting compounds.

Role in the Construction of Biologically Relevant Scaffolds

Polysubstituted aromatic compounds are common motifs in many biologically active molecules, including pharmaceuticals and agrochemicals. The trifluorinated phenylacetic acid scaffold could serve as a core structure for the synthesis of novel compounds with potential biological activity. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and alcohols, providing further opportunities for structural diversification and the exploration of structure-activity relationships.

Potential Contributions to Material Science and Polymer Chemistry

Aromatic compounds with multiple fluorine atoms are of interest in material science due to their unique electronic properties, thermal stability, and hydrophobicity. While no specific research has been found detailing the use of 4-Bromo-2,3,6-trifluorophenylacetic acid in this field, its structure suggests potential as a monomer or an additive in the synthesis of specialized polymers. The presence of bromine also offers a site for polymerization or further functionalization to tailor the material's properties.

Development of Novel Reagents and Ligands

The combination of a carboxylic acid and a bromo-trifluorophenyl group could be utilized in the design of novel reagents or ligands for various chemical transformations. The carboxylic acid could act as a coordinating group for metal centers, while the fluorinated aromatic ring could modulate the electronic properties and steric bulk of a potential ligand.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| CAS Number | 537033-59-3 |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

A complete NMR analysis would provide precise information on the molecule's atomic connectivity and electronic environment.

¹H NMR: Would show signals for the methylene (B1212753) (-CH₂-) protons and the single aromatic proton. The chemical shift of the aromatic proton would be influenced by the adjacent fluorine and bromine atoms. Spin-spin coupling between the aromatic proton and the neighboring fluorine atoms would result in a complex splitting pattern. The methylene protons would likely appear as a singlet, though coupling to adjacent fluorine atoms might be observed.

¹³C NMR: Would reveal eight distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogen substituents.

¹⁹F NMR: Would display three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and, critically, the fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling constants would be invaluable for confirming the substitution pattern on the aromatic ring.

Elucidation of Substituent Effects on Chemical Shifts and Coupling Constants

Analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would allow for a detailed study of how the electron-withdrawing fluorine and bromine atoms affect the chemical shifts of nearby nuclei. The electronegativity and spatial arrangement of these substituents would lead to predictable shielding and deshielding effects on the aromatic ring and the acetic acid side chain. Coupling constants (J-values) between fluorine nuclei and between fluorine and proton/carbon nuclei would provide definitive evidence of the through-bond connectivity and spatial relationships between atoms.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would confirm the coupling between the aromatic proton and the methylene protons if any existed.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals directly to their attached carbon atoms (e.g., the -CH₂- protons to the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for confirming the placement of the acetic acid group relative to the fluorine and bromine substituents on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS analysis would be used to determine the exact molecular weight of the compound, providing strong evidence for its elemental composition. The technique would yield a precise mass-to-charge ratio (m/z) that could be compared to the calculated theoretical mass of the molecular formula, C₈H₄BrF₃O₂ (Calculated Monoisotopic Mass: 267.9354 u). The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a single bromine atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy would identify the functional groups present in the molecule by probing their vibrational modes.

IR Spectrum: Would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp, intense peak for the carbonyl (C=O) stretch (~1700 cm⁻¹), and characteristic absorptions for C-F bonds in the fingerprint region (~1000-1300 cm⁻¹).

Raman Spectrum: Would provide complementary information, particularly for the non-polar bonds of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing arrangement.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for purifying the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): Would be the primary method for determining the purity of a sample. By using a suitable column and mobile phase, a chromatogram showing a single major peak would indicate a high-purity sample. The retention time would be a characteristic property of the compound under specific analytical conditions.

Gas Chromatography (GC): Could potentially be used, likely after derivatization of the carboxylic acid to a more volatile ester, to assess purity.

Column Chromatography: Would be employed on a larger scale for the purification of the compound after its synthesis.

Theoretical and Computational Studies on 4 Bromo 2,3,6 Trifluorophenylacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

There is a notable absence of published research detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT), for 4-Bromo-2,3,6-trifluorophenylacetic acid. Consequently, specific data on its electronic structure, including orbital energies (HOMO-LUMO gaps), electron density distribution, and molecular electrostatic potential maps, remain uncalculated and unreported in scientific literature. Similarly, key molecular properties like dipole moment, polarizability, and hyperpolarizability have not been computationally determined for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No theoretical predictions of spectroscopic parameters (e.g., IR, Raman, NMR spectra) for this compound have been reported in scholarly articles. The correlation of theoretically predicted vibrational frequencies and chemical shifts with experimental data is a standard validation procedure in computational studies. However, due to the lack of computational work on this molecule, such a comparative analysis is not possible.

Mechanistic Pathways and Transition State Analysis of Key Reactions

Detailed computational investigations into the mechanistic pathways of reactions involving this compound are not available. As a result, there is no information on the transition state geometries, activation energies, or reaction thermodynamics for its potential chemical transformations, which are crucial for understanding its reactivity and designing synthetic routes.

Conformation Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound has not been explored through computational methods. Potential energy surface scans to identify stable conformers and the rotational barriers between them have not been published. Furthermore, molecular dynamics simulations, which would provide insights into the molecule's dynamic behavior, flexibility, and interactions with solvents or biological macromolecules over time, have not been conducted.

Computational Structure-Activity Relationship (SAR) Studies (Purely theoretical framework)

Purely theoretical Quantitative Structure-Activity Relationship (QSAR) studies on this compound are absent from the scientific literature. Such studies rely on the calculation of molecular descriptors to build mathematical models that correlate a compound's structure with its biological activity. Without foundational computational data on this specific molecule, the development of theoretical SAR models is not feasible.

Future Perspectives and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the chirality of a molecule often dictates its biological activity or material properties. mdpi.com For 4-Bromo-2,3,6-trifluorophenylacetic acid, the carbon atom adjacent to the carboxylic acid group (the α-carbon) is a prochiral center. The development of asymmetric synthesis routes to introduce chirality at this position would yield enantiomerically pure (R)- and (S)-derivatives, opening up new possibilities for its use as a chiral building block.

Future research is anticipated to focus on several key strategies for asymmetric synthesis:

Catalytic Asymmetric Halogenation: The development of methods for the catalytic asymmetric halofunctionalization of alkenes is a crucial area of organic synthesis for creating chiral halogenated compounds. unimi.it While direct asymmetric α-halogenation of the parent acid is challenging, derivatization followed by enantioselective transformation represents a viable path.

Enzymatic Resolution: Biocatalytic methods, such as the hydrolase-catalyzed kinetic resolution of racemic esters of fluorinated arylcarboxylic acids, offer a green and highly selective approach. mdpi.com This technique could be applied to a racemic mixture of this compound esters, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of both the unreacted ester and the hydrolyzed acid in high enantiomeric purity. mdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a well-established method. nih.gov An auxiliary could be attached to the carboxylic acid group of this compound to control the stereoselective introduction of substituents at the α-position.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to favor the formation of one enantiomer over the other in reactions such as hydrogenation or alkylation of a suitable precursor. | High efficiency, atom economy, and the ability to generate large quantities of the desired enantiomer. |

| Enzymatic Deracemization | Uses enzymes (e.g., hydrolases) to selectively react with one enantiomer in a racemic mixture, allowing for separation. mdpi.com | High enantioselectivity, mild reaction conditions, and environmentally friendly approach. mdpi.com |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. nih.gov | Reliable and predictable stereochemical control, applicable to a wide range of reactions. |

Integration into Flow Chemistry Methodologies for Continuous Production

The production of fine chemicals and active pharmaceutical ingredients (APIs) is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. nih.govnih.gov This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and process optimization. nih.gov

Key advantages of applying flow chemistry to the synthesis of fluorinated compounds include:

Safe Handling of Reagents: Fluorination and bromination reactions often involve hazardous reagents. Flow reactors, with their small reaction volumes, mitigate the risks associated with these processes. nih.gov

Precise Process Control: The excellent heat transfer in microreactors allows for precise temperature control, which is crucial for controlling selectivity in electrophilic aromatic substitutions and other exothermic reactions. nih.gov

Scalability: Scaling up production in a flow system involves running the process for a longer duration or using parallel reactors, which is often more straightforward than scaling up batch reactors. rsc.org

Development of Green and Sustainable Catalytic Reactions for Selective Transformations

In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable methods for synthesizing and modifying this compound. This involves minimizing waste, reducing energy consumption, and using less toxic reagents. taylorfrancis.com

One major area of development is the use of enzymatic and biocatalytic methods. Flavin-dependent halogenases (FDHs), for example, are enzymes that can regioselectively halogenate aromatic substrates in aqueous solutions at physiological temperatures. researchgate.net These enzymes offer an environmentally friendly alternative to traditional halogenation methods that often rely on harsh reagents and produce significant waste. researchgate.net Research could focus on engineering or discovering halogenases that can act on trifluorinated phenylacetic acid precursors with high selectivity.

Another avenue is the exploration of novel catalytic systems for C-H activation and functionalization. These methods would allow for the direct modification of the aromatic ring or the acetic acid side chain, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps.

Table 2: Comparison of Traditional vs. Green Halogenation Approaches

| Feature | Traditional Halogenation | Green/Catalytic Halogenation |

|---|---|---|

| Reagents | Often uses elemental halogens (e.g., Br₂), strong acids. | Can utilize enzymes (halogenases), halide salts, and mild oxidants (e.g., H₂O₂). researchgate.netrsc.org |

| Solvents | Typically uses chlorinated or volatile organic solvents. | Prefers aqueous media or greener solvents. researchgate.net |

| Byproducts | Can generate significant amounts of acidic and hazardous waste. | Often produces water as the main byproduct, leading to less waste. rsc.org |

| Selectivity | May lead to mixtures of isomers, requiring extensive purification. | Enzymes can offer exquisite regioselectivity, targeting specific positions on the molecule. researchgate.net |

Advanced Applications in Interdisciplinary Research Fields Beyond Traditional Organic Synthesis

The unique properties conferred by the bromo and trifluoro substituents on the phenylacetic acid scaffold make this compound a candidate for applications beyond its role as a synthetic intermediate. The combination of a reactive carboxylic acid group, a site for cross-coupling (the C-Br bond), and a hydrophobic, electron-withdrawing fluorinated ring opens doors to materials science, medicinal chemistry, and chemical biology.

Materials Science: Polyfluorinated aromatic compounds are sought after for creating advanced materials due to their thermal stability and unique electronic properties. mdpi.com An isomer, 2,4,5-trifluorophenylacetic acid, has been used as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells. ossila.com Similarly, this compound could be explored as a surface modifier or component in organic electronics, liquid crystals, or high-performance polymers. mdpi.com The bromo- group provides a convenient handle for polymerization or grafting onto surfaces via cross-coupling reactions.

Medicinal Chemistry and Drug Discovery: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. rsc.org Phenylacetic acid derivatives themselves have various pharmaceutical applications. wikipedia.org The title compound could serve as a valuable scaffold or fragment for developing new therapeutic agents. Its derivatives could be screened for various biological activities, leveraging the unique properties of the polyhalogenated aromatic ring.

Chemical Probes: The compound could be functionalized to create chemical probes for studying biological systems. The fluorinated ring can be useful for ¹⁹F NMR studies, while the bromo-substituent allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, through established bioconjugation chemistry.

The continued exploration of these emerging research avenues will be critical in unlocking the full potential of this compound, transforming it from a simple building block into a high-value molecule with diverse and advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。